2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone
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Overview
Description
2,6-Dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrimidinone ring substituted with methyl and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone can be achieved through several synthetic routes. One common method involves the condensation reaction of appropriate aldehydes and ketones in the presence of ammonia or amines. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis. This method has been shown to significantly reduce reaction times and improve yields. For example, the use of bismuth nitrate as a catalyst under microwave irradiation has been reported to be an efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents on the pyrimidinone ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,6-Dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1-(4-methylphenyl)-4(1H)-pyrimidinone: A closely related compound with similar structural features.
2,6-Dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyridine: Another similar compound with a pyridine ring instead of a pyrimidinone ring.
Uniqueness
2,6-Dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups on the pyrimidinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,6-dimethyl-1-(4-methylphenyl)-5-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-9-11-17(12-10-13)21-14(2)18(19(22)20-15(21)3)16-7-5-4-6-8-16/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCOIYVCSKLLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N=C2C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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